molecular formula C10H13BF3N B14587734 N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine CAS No. 61373-37-3

N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine

Cat. No.: B14587734
CAS No.: 61373-37-3
M. Wt: 215.03 g/mol
InChI Key: AVMSVNDTPUMTKU-UHFFFAOYSA-N
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Description

N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine is an organoboron compound that features a boron atom bonded to a nitrogen atom, which is further substituted with a trimethyl group and a phenyl ring bearing a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine typically involves the reaction of trimethylamine with a boron-containing precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid or boronate ester and an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The trifluoromethyl group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various functionalized derivatives of the original compound.

Scientific Research Applications

N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine exerts its effects involves the interaction of the boron atom with various molecular targets. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles capable of destroying the cancer cells . The trifluoromethyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine is unique due to its specific combination of a boron atom with a trifluoromethyl-substituted phenyl ring. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications. The presence of the trifluoromethyl group also enhances its lipophilicity and ability to penetrate biological membranes, which is advantageous in medicinal chemistry.

Properties

CAS No.

61373-37-3

Molecular Formula

C10H13BF3N

Molecular Weight

215.03 g/mol

IUPAC Name

N-dimethylboranyl-N-methyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C10H13BF3N/c1-11(2)15(3)9-6-4-8(5-7-9)10(12,13)14/h4-7H,1-3H3

InChI Key

AVMSVNDTPUMTKU-UHFFFAOYSA-N

Canonical SMILES

B(C)(C)N(C)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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